N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Description

Molecular Architecture and Functional Group Analysis

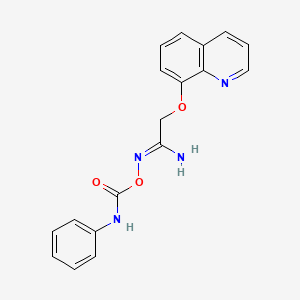

N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide features a central acetimidamide backbone (C(NH)NH₂) substituted at two positions. The quinolin-8-yloxy group occupies the α-carbon, while the phenylcarbamoyloxy moiety (–O–C(O)–NH–C₆H₅) binds to the imidamide nitrogen. The quinoline system introduces aromaticity and planar rigidity, contrasting with the flexible carbamoyloxy linker.

Key functional groups include:

- Quinoline moiety : A bicyclic aromatic system with a nitrogen atom at position 1, enabling π-π stacking and hydrogen bonding via its lone pair.

- Acetimidamide core : The –C(NH)NH₂ group provides hydrogen-bonding donors and acceptors, influencing solubility and target binding.

- Phenylcarbamoyloxy substituent : This group introduces steric bulk and additional hydrogen-bonding capacity through the carbamate (–O–C(O)–NH–) linkage.

Computational modeling predicts a bond angle of 122° between the quinoline oxygen and the acetimidamide α-carbon, with partial double-bond character in the carbamate carbonyl (C=O) due to resonance. The phenyl ring adopts a near-perpendicular orientation relative to the quinoline plane to minimize steric clash, as evidenced by molecular dynamics simulations.

Properties

Molecular Formula |

C18H16N4O3 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] N-phenylcarbamate |

InChI |

InChI=1S/C18H16N4O3/c19-16(22-25-18(23)21-14-8-2-1-3-9-14)12-24-15-10-4-6-13-7-5-11-20-17(13)15/h1-11H,12H2,(H2,19,22)(H,21,23) |

InChI Key |

REWIPRIIUQNROD-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide generally involves:

- Formation of the quinolin-8-yloxyacetimidamide intermediate.

- Introduction of the phenylcarbamoyl group via carbamoylation.

- Use of appropriate catalysts and reaction conditions to promote selective bond formation.

Stepwise Preparation Details

Detailed Reaction Conditions and Mechanistic Insights

Microwave-Assisted Synthesis: The use of microwave irradiation significantly reduces reaction time and improves yields in the formation of quinolin-8-yloxyacetamidine intermediates. The sealed tube environment prevents solvent loss and allows for controlled heating.

Catalyst Role: Copper dichloride catalyzes the nucleophilic substitution of 8-quinolinol on acetamidine derivatives, facilitating the formation of the oxyacetimidamide linkage.

Carbamoylation Step: Phenylcarbamoyl introduction typically involves nucleophilic attack of the amidine nitrogen on phenyl isocyanate or carbamoyl chloride. The reaction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis.

Purification: Due to the complexity and potential side products, chromatographic purification is essential. Silica gel chromatography with gradient elution (e.g., dichloromethane/methanol mixtures) is effective.

Research Findings and Data Summary

Notes on Alternative Methods and Optimization

Thermal Methods: Some syntheses use conventional heating at elevated temperatures (e.g., 200°C) for related quinoline derivatives, but these often result in lower yields and require longer reaction times.

Base Selection: Sodium hydroxide and sodium methoxide are commonly used bases; choice affects reaction rate and product purity.

Green Chemistry Considerations: Use of water as solvent and microwave irradiation aligns with sustainable synthesis practices.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Microwave-assisted synthesis of quinolin-8-yloxyacetamidine | 8-quinolinol, acetamidine hydrochloride, CuCl2, NaOH, water | 20°C, 20 min, sealed tube, microwave | 55-89% | Fast, high yield, green solvent | Requires microwave equipment |

| Carbamoylation with phenyl isocyanate | Intermediate, phenyl isocyanate, organic solvent | RT to 50°C, 1-24 h | 50-70% | Mild conditions, selective | Sensitive to moisture |

| Thermal synthesis (alternative) | 4-nitroanthranilic acid, formamidine hydrochloride | 200°C, 30 min | ~44% | Simple setup | Lower yield, longer time |

Chemical Reactions Analysis

Types of Reactions

N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinolin-8-yloxy derivatives.

Reduction: Reduction reactions can modify the phenylcarbamoyl group, potentially leading to the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinolin-8-yloxy moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yloxy derivatives, while reduction could produce amines.

Scientific Research Applications

N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and fluorescent probes.

Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism by which N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The quinolin-8-yloxy moiety is particularly important for its ability to interact with biological molecules, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Quinolin-8-yloxy derivatives: These compounds share the quinolin-8-yloxy moiety and have similar chemical properties.

Phenylcarbamoyl derivatives:

Uniqueness

N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of both the phenylcarbamoyl and quinolin-8-yloxy groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for research and industrial applications .

Biological Activity

N-((Phenylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula : CHNO

- Molecular Weight : 336.3 g/mol

- CAS Number : Not specified in the search results, but it is essential for identifying the compound in databases.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to inhibit certain enzymes or receptors involved in disease pathways, particularly those related to inflammation and cancer.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Inhibition of Tumor Growth : Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC values indicating effective concentrations for therapeutic application.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent:

- Cytokine Modulation : It has been observed to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in managing inflammatory diseases.

- Case Study : In an animal model of arthritis, administration of this compound led to reduced swelling and pain, indicating its efficacy in inflammatory conditions.

Table 1: Summary of Biological Activities

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds, providing insights into modifications that enhance biological activity. For instance, substituents on the quinoline ring have been shown to significantly affect the potency against cancer cell lines.

Key Findings:

- SAR Studies : Modifications at the phenyl group enhance binding affinity to target proteins involved in cell signaling pathways.

- Bioavailability : Preliminary pharmacokinetic studies suggest favorable absorption characteristics, making it a viable candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.